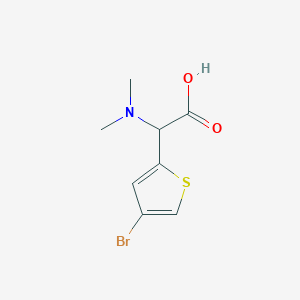
4-Chloro-4'-(trifluoromethoxy)-1,1'-diphenylsulfone, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-4'-(trifluoromethoxy)-1,1'-diphenylsulfone, 98% (hereafter referred to as 4-chloro-4'-TFMS) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 155-156°C and a boiling point of 314-315°C. It is insoluble in water but soluble in many organic solvents. 4-chloro-4'-TFMS is used as a reagent in organic synthesis and has been studied for its potential therapeutic and pharmacological effects.
Wissenschaftliche Forschungsanwendungen
4-chloro-4'-TFMS has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a chromogenic reagent for the determination of amino acids. It has also been used to study the structure and function of proteins, as well as the mechanism of action of drugs.
Wirkmechanismus
The mechanism of action of 4-chloro-4'-TFMS is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and nucleic acids. It is also believed to act as an antioxidant, preventing the formation of reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-4'-TFMS are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the levels of certain enzymes involved in the synthesis of proteins and nucleic acids. It has also been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-chloro-4'-TFMS in laboratory experiments is its high solubility in organic solvents. This makes it easy to use and handle in the laboratory. However, it is also important to note that 4-chloro-4'-TFMS is toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-4'-TFMS. These include further exploration of its biochemical and physiological effects, as well as its potential therapeutic and pharmacological applications. Additionally, further research could be conducted on its mechanism of action and its potential as a reagent in organic synthesis. Finally, further studies could be conducted on its potential as an antioxidant and anti-inflammatory agent.
Synthesemethoden
4-chloro-4'-TFMS can be synthesized from the reaction of 4-chloro-4'-hydroxy-1,1'-diphenylsulfone and trifluoromethanesulfonic acid. The reaction is carried out in an anhydrous solvent, such as dichloromethane, at room temperature. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and the resulting product is 4-chloro-4'-TFMS.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O3S/c14-9-1-5-11(6-2-9)21(18,19)12-7-3-10(4-8-12)20-13(15,16)17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNLAKMOPAAYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

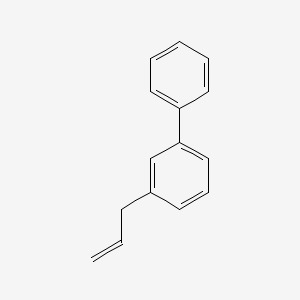
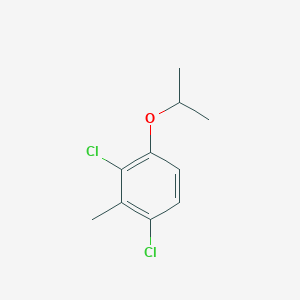
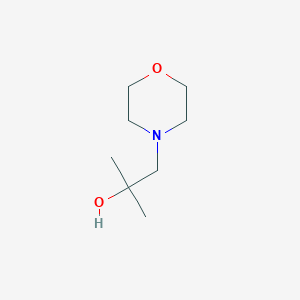
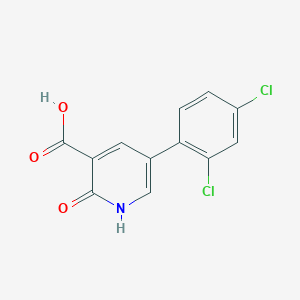






![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)

![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
